molecular formula C9H8ClNO3 B3024808 1-(4-Chloro-3-nitrophenyl)propan-1-one CAS No. 80093-43-2

1-(4-Chloro-3-nitrophenyl)propan-1-one

Cat. No. B3024808
CAS RN: 80093-43-2
M. Wt: 213.62 g/mol
InChI Key: OGEKZGZVHGKFGG-UHFFFAOYSA-N
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Description

“1-(4-Chloro-3-nitrophenyl)propan-1-one” is a chemical compound with the molecular formula C9H8ClNO3 . It is also known by its CAS Number: 80093-43-2 .


Molecular Structure Analysis

The molecular structure of “1-(4-Chloro-3-nitrophenyl)propan-1-one” consists of a propiophenone backbone with a chlorine atom and a nitro group attached to the phenyl ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chalcone Derivatives Synthesis : The compound is involved in the synthesis of chalcone derivatives like 1-(4-nitrophenyl)-3-(4-chlorophenyl)propen-1-one, which are evaluated for their anti-inflammatory and anti-ulcer activities (Okunrobo, Usifoh, & Uwaya, 2006).
  • Photophysical Property Analysis : Its photophysical properties are analyzed in different solvents, revealing insights into intramolecular charge transfer interactions (Kumari, Varghese, George, & Sudhakar, 2017).

Applications in Material Science

Biochemical and Pharmaceutical Research

  • Chiral Intermediate Synthesis : It's used in the asymmetric synthesis of chiral intermediates like (S)-3-chloro-1-phenyl-1-propanol, crucial in antidepressant drug synthesis (Choi, Choi, Kim, Uhm, & Kim, 2010).
  • Antimicrobial Compound Synthesis : Novel derivatives are synthesized for antimicrobial studies, showcasing its role in developing new pharmaceuticals (Desai & Dodiya, 2016).

Analytical Chemistry

  • Chloramphenicol Analysis : It's used in the analysis of chloramphenicol and its related compounds in pharmaceutical forms, demonstrating its role in analytical chemistry (Al-Rimawi & Kharoaf, 2011).

Safety And Hazards

The safety data sheet for a similar compound, “2-Bromo-1-(4-chloro-3-nitrophenyl)ethan-1-one”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-2-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEKZGZVHGKFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564074
Record name 1-(4-Chloro-3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-nitrophenyl)propan-1-one

CAS RN

80093-43-2
Record name 1-(4-Chloro-3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Ates‐Alagoz, N Coleman, M Martin… - Chemical biology & …, 2012 - Wiley Online Library
Series of 4‐(ethylsulfonyl)‐1‐halogen‐2‐nitrobenzene (3a–e) and 1‐(4‐halogen‐3‐nitrophenyl) propan‐1‐one (5a–d) analogs designed as novel radiosensitizers using …
Number of citations: 10 onlinelibrary.wiley.com

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